3-Methyluric acid

Beschreibung

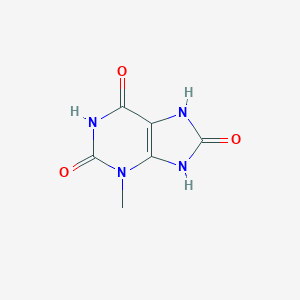

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-7,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCYDGXXCHTFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209243 | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.054 mg/mL at 25 °C | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

605-99-2 | |

| Record name | 3-Methyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 350 °C | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Methyluric acid CAS number and molecular weight

An In-Depth Technical Guide to 3-Methyluric Acid for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-Methyluric acid (3-MUA), a methylated purine derivative, has garnered increasing interest within the scientific community, transitioning from its status as a simple caffeine metabolite to a molecule of significant biological and therapeutic potential. This guide provides a comprehensive technical overview of 3-Methyluric acid, covering its fundamental chemical properties, its metabolic origins, and its emerging role as a potent scavenger of peroxynitrite. We will delve into the mechanistic underpinnings of its antioxidant activity and explore its implications for drug development in neuroinflammatory and oxidative stress-mediated diseases. Furthermore, this document furnishes detailed, field-proven analytical methodologies for the robust quantification of 3-MUA in biological matrices, equipping researchers with the practical knowledge required to investigate its function as a biomarker and potential therapeutic agent.

Core Molecular Profile of 3-Methyluric Acid

3-Methyluric acid is a derivative of uric acid, distinguished by a methyl group at the N3 position of the purine ring structure.[1] This seemingly minor modification has significant implications for its biological activity and metabolic fate. Understanding its core properties is the foundation for any rigorous scientific investigation.

Key Physicochemical and Structural Data

A summary of the essential identifiers and properties for 3-Methyluric acid is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 605-99-2 | [2][3][4][5] |

| Molecular Formula | C₆H₆N₄O₃ | [2] |

| Molecular Weight | 182.14 g/mol | [2][3][4] |

| IUPAC Name | 3-methyl-7,9-dihydropurine-2,6,8-trione | [3] |

| Synonyms | N3-Methyluric acid, 3-Methyl-2,6,8-trioxopurine | [1][3] |

| Appearance | White to off-white / Pale Yellow Crystalline Solid | [1][6] |

| Melting Point | >300°C | [7] |

| Solubility | Soluble in water and polar organic solvents; Slightly soluble in DMSO and Methanol (enhanced with heat) | [1][6][7] |

Biological Significance and Mechanism of Action

The relevance of 3-Methyluric acid to researchers stems from two primary areas: its role as a metabolite of widely consumed methylxanthines and its intrinsic antioxidant properties.

Metabolic Origins: A Product of Methylxanthine Biotransformation

3-Methyluric acid is an endogenous metabolite primarily derived from the hepatic metabolism of dietary methylxanthines, most notably caffeine and theophylline.[6][8] While not a primary metabolite of caffeine, it is formed through downstream pathways involving other methylated xanthines. The metabolic processing of these compounds is complex and largely mediated by the Cytochrome P450 enzyme system, particularly the CYP1A2 isoform.[9][10]

The diagram below illustrates a simplified metabolic pathway from caffeine to various methyluric acids, including 3-Methyluric acid. The conversion of methylxanthines to their corresponding methyluric acids is catalyzed by xanthine oxidase (XO).[11]

Caption: Simplified metabolic pathway of caffeine.

Mechanism of Action: Potent Peroxynitrite Scavenging

A key discovery propelling interest in 3-MUA is its ability to inhibit peroxynitrite-mediated oxidation.[1][6] Peroxynitrite (ONOO⁻) is a highly reactive nitrogen species (RNS) formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻).[12] In pathological states, such as neuroinflammation, ischemia, and multiple sclerosis, overproduction of peroxynitrite leads to significant cellular damage through lipid peroxidation, DNA damage, and nitration of tyrosine residues in proteins, thereby impairing their function.[12]

Uric acid itself is known to be a natural scavenger of peroxynitrite.[12] 3-Methyluric acid retains and may even enhance this capability. It can directly react with peroxynitrite, neutralizing it and preventing it from damaging critical biomolecules. This mechanism is central to its therapeutic potential. By quenching peroxynitrite, 3-MUA can mitigate oxidative and nitrative stress, suggesting a protective role in diseases where such stress is a key driver of pathology.[1][6][13]

Analytical Methodologies for Quantification in Biological Matrices

Accurate quantification of 3-Methyluric acid in biological fluids like urine and plasma is essential for pharmacokinetic studies, biomarker validation, and clinical research. The gold-standard techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).[8][14]

Overview of the Analytical Workflow

A robust analytical workflow is critical for achieving reproducible and trustworthy results. The process involves sample preparation to isolate the analyte from complex matrix components, chromatographic separation to resolve it from isomers and other interfering compounds, and finally, sensitive detection and quantification.

Caption: General workflow for 3-MUA quantification.

Detailed Experimental Protocol: Quantification of 3-MUA in Human Urine by LC-MS/MS

This protocol is a synthesized example based on established methodologies for analyzing methylxanthine metabolites in urine.[14][15][16][17] It is designed to be a self-validating system, incorporating an internal standard to account for variations in sample preparation and instrument response.

1. Materials and Reagents:

-

3-Methyluric acid analytical standard

-

Isotopically labeled internal standard (e.g., 3-Methyluric acid-d3)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent mixed-mode cation exchange)

-

Human urine samples (stored at -80°C)

2. Preparation of Standards and Internal Standard (IS):

-

Prepare a 1 mg/mL stock solution of 3-MUA in methanol.

-

Perform serial dilutions in a 50:50 water:methanol mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a 1 µg/mL stock of the IS (3-MUA-d3). Create a working IS solution at 100 ng/mL.

3. Sample Preparation (Solid-Phase Extraction):

-

Causality: This step is crucial for removing salts, urea, and other highly polar matrix components that can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column.

-

Thaw urine samples on ice. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet particulates.

-

Take 200 µL of the urine supernatant and add 20 µL of the 100 ng/mL IS working solution.

-

Add 800 µL of 0.1% formic acid in water to acidify the sample. This ensures the acidic analyte is in a neutral state for better retention on the SPE sorbent.

-

SPE Cartridge Steps:

-

Condition: Pass 1 mL of methanol through the cartridge.

-

Equilibrate: Pass 1 mL of 0.1% formic acid in water.

-

Load: Load the entire 1 mL prepared sample onto the cartridge.

-

Wash: Wash with 1 mL of 5% methanol in water to remove interferences.

-

Elute: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex to mix.

4. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system capable of binary gradient elution.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Ramp to 70% B

-

5-6 min: Ramp to 95% B (column wash)

-

6-7 min: Return to 5% B

-

7-9 min: Equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Example transitions (Note: these must be optimized on the specific instrument):

-

3-MUA: Q1: 183.1 -> Q3: 124.1 (loss of HNCO and CO)

-

3-MUA-d3 (IS): Q1: 186.1 -> Q3: 127.1

-

5. Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio (3-MUA / IS) against the concentration of the calibration standards.

-

Apply a linear regression model to the calibration curve.

-

Quantify the concentration of 3-MUA in the unknown samples using the regression equation.

-

The protocol's trustworthiness is validated by running quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples to assess accuracy and precision.

Applications in Research and Drug Development

Biomarker of Exposure and Metabolism

Due to its origin as a metabolite, urinary 3-Methyluric acid is a candidate biomarker for caffeine and theophylline intake.[18][19] Its quantification can help assess dietary exposure and phenotype the activity of metabolic enzymes like xanthine oxidase and CYP450 isoforms.[11] This is valuable in epidemiological studies correlating methylxanthine consumption with health outcomes and in pharmacogenomic studies investigating inter-individual differences in drug metabolism.

Therapeutic Potential in Oxidative Stress-Mediated Diseases

The most exciting application for drug development professionals lies in 3-MUA's role as a peroxynitrite scavenger.[1][6] This positions it as a potential therapeutic agent for conditions where oxidative and nitrative stress are key pathogenic drivers.

-

Multiple Sclerosis (MS) & Neuroinflammation: Research has suggested that inhibiting peroxynitrite-mediated damage could be a therapeutic strategy for MS.[1][6] By protecting neurons and oligodendrocytes from oxidative attack, 3-MUA could potentially slow disease progression.

-

Parkinson's Disease (PD): Neuroinflammation and oxidative stress are central to the degeneration of dopaminergic neurons in PD.[13] Studies have analyzed caffeine metabolites in PD patients, and agents that can quell peroxynitrite production or scavenge it are of high interest for neuroprotection.[13][20]

-

Ischemic Stroke: Peroxynitrite is a major contributor to reperfusion injury following an ischemic event.[21] Scavengers like 3-MUA could theoretically reduce tissue damage and improve neurological outcomes.

Conclusion and Future Directions

3-Methyluric acid is an exemplary molecule that highlights the potential hidden within endogenous metabolites. Its well-defined chemical properties, coupled with its potent and specific mechanism of action as a peroxynitrite scavenger, make it a compelling subject for further research. For scientists, it offers a tool to probe methylxanthine metabolism and oxidative stress. For drug developers, it represents a lead compound or a structural scaffold for designing novel therapeutics targeting a range of debilitating diseases. Future investigations should focus on its in vivo efficacy in disease models, detailed pharmacokinetic and toxicological profiling, and the development of optimized delivery systems to target sites of inflammation and oxidative injury.

References

-

Axios Research. 3-Methyluric Acid - CAS - 605-99-2. [Link]

-

Dash, S. S., & Gummadi, S. N. (2008). A novel pathway for the metabolism of caffeine by a mixed culture consortium. World Journal of Microbiology and Biotechnology, 24(7), 1153-1159. [Link]

-

Global Substance Registration System (GSRS). 3-METHYLURIC ACID. [Link]

-

Mazzei, J. L., et al. (2001). Catabolism of caffeine and purification of a xanthine oxidade responsible for methyluric acids production in Pseudomonas putida L. Brazilian Journal of Microbiology, 32(4), 271-276. [Link]

-

Thorn, C. F., et al. (2012). PharmGKB summary: caffeine pathway. Pharmacogenetics and genomics, 22(5), 389–395. [Link]

-

PharmGKB. Caffeine Pathway, Pharmacokinetics. [Link]

-

Georga, K. A., et al. (2007). SIMULTANEOUS DETERMINATION OF METHYLURIC ACIDS IN BIOLOGICAL FLUIDS BY RP-HPLC ANALYSIS AFTER SOLID PHASE EXTRACTION. Journal of Liquid Chromatography & Related Technologies, 30(20), 2973-2985. [Link]

-

ResearchGate. The possible pathway for the conversion of caffeine to methyluric acids in kucha and some Coffea species. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11804, 3-Methyluric acid. [Link]

-

FooDB. Showing Compound 3-Methyluric acid (FDB022770). [Link]

-

ResearchGate. Simultaneous determination of methyluric acids in biological fluids by RP-HPLC analysis after solid phase extraction | Request PDF. [Link]

-

Masi, T. A., et al. (2025). Principal Components Analysis of Spot Urine Caffeine and Caffeine Metabolites Identifies Promising Exposure Biomarkers of Caffeine and Theobromine Intake in a Cross-Sectional Survey of the United States Population (National Health and Nutrition Examination Survey 2009–2014). The Journal of Nutrition. [Link]

-

Rothwell, J. A., et al. (2018). Biomarkers of intake for coffee, tea, and sweetened beverages. Genes & nutrition, 13, 15. [Link]

-

Fujimaki, M., et al. (2018). Serum caffeine and metabolites are reliable biomarkers of early Parkinson disease. Neurology, 90(5), e404–e411. [Link]

-

CDC Stacks. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. [Link]

-

Kim, J., et al. (2019). Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. Molecules (Basel, Switzerland), 24(16), 2959. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

Hooper, D. C., et al. (1998). Uric acid, a natural scavenger of peroxynitrite, in experimental allergic encephalomyelitis and multiple sclerosis. Proceedings of the National Academy of Sciences of the United States of America, 95(2), 675–680. [Link]

-

Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

Want, E. J., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS. Nature protocols, 5(6), 1005–1018. [Link]

-

McCarty, M. F. (2008). Scavenging of peroxynitrite-derived radicals by flavonoids may support endothelial NO synthase activity, contributing to the vascular protection associated with high fruit and vegetable intakes. Medical hypotheses, 70(1), 170–181. [Link]

-

McCarty, M. F., et al. (2020). Nutraceuticals Targeting Generation and Oxidant Activity of Peroxynitrite May Aid Prevention and Control of Parkinson's Disease. Journal of medicinal food, 23(10), 1007–1016. [Link]

-

Li, X., et al. (2023). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. Chemical research in toxicology, 36(5), 701–711. [Link]

-

Furtmüller, P. G., et al. (2015). Myeloperoxidase scavenges peroxynitrite: a novel anti-inflammatory action of the heme enzyme. Annals of the New York Academy of Sciences, 1349, 1-13. [Link]

-

ResearchGate. Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Used Mineral-Based Crankcase Oil. Chapter 6: Analytical Methods. [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

-

ResearchGate. Adaptive Peroxynitrite Scavenging–Driven Synergistic Drug Release for Targeted and Efficient Theranostics in Ischemic Stroke. [Link]

-

Wakamatsu, T., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 823. [Link]

Sources

- 1. CAS 605-99-2: 3-Methyluric acid | CymitQuimica [cymitquimica.com]

- 2. 3-Methyluric Acid - CAS - 605-99-2 | Axios Research [axios-research.com]

- 3. 3-Methyluric Acid | CAS 605-99-2 | LGC Standards [lgcstandards.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3-Methyluric Acid | CymitQuimica [cymitquimica.com]

- 6. 3-METHYLURIC ACID manufacturers and suppliers in india [chemicalbook.com]

- 7. 3-METHYLURIC ACID CAS#: [chemicalbook.com]

- 8. Showing Compound 3-Methyluric acid (FDB022770) - FooDB [foodb.ca]

- 9. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. mdpi.com [mdpi.com]

- 12. Uric acid, a natural scavenger of peroxynitrite, in experimental allergic encephalomyelitis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nutraceuticals Targeting Generation and Oxidant Activity of Peroxynitrite May Aid Prevention and Control of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. anis.au.dk [anis.au.dk]

- 18. Principal Components Analysis of Spot Urine Caffeine and Caffeine Metabolites Identifies Promising Exposure Biomarkers of Caffeine and Theobromine Intake in a Cross-Sectional Survey of the United States Population (National Health and Nutrition Examination Survey 2009–2014) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. neurology.org [neurology.org]

- 21. researchgate.net [researchgate.net]

3-Methyluric Acid in Human Biology: A Technical Guide for Researchers

Abstract

3-Methyluric acid, a methylated purine derivative, has long been recognized as a minor metabolite of dietary methylxanthines such as caffeine and theophylline. Historically dismissed as a mere waste product, emerging research is beginning to shed light on its more nuanced roles in human physiology and pathology. This technical guide provides a comprehensive overview of the current understanding of 3-methyluric acid, intended for researchers, clinicians, and professionals in drug development. We will delve into its metabolic pathways, explore its potential biological activities, discuss its clinical significance as a biomarker, and provide detailed methodologies for its quantification.

Introduction: Beyond a Simple Metabolite

3-Methyluric acid is a derivative of uric acid distinguished by a methyl group at the N3 position of the purine ring. It is an endogenous compound found in human biofluids, including urine and blood.[1] For many years, its presence was primarily noted in the context of purine metabolism, particularly as a downstream product of the breakdown of dietary methylxanthines.[1] However, its structural similarity to uric acid, a molecule with known antioxidant and pro-oxidant properties, has prompted a re-evaluation of its biological significance. This guide aims to synthesize the current knowledge on 3-methyluric acid, providing a foundational resource for the scientific community.

The Metabolic Journey of 3-Methyluric Acid

The primary source of 3-methyluric acid in the human body is the hepatic metabolism of theobromine (3,7-dimethylxanthine) and, to a lesser extent, other methylxanthines.[2] Theobromine is a major component of cocoa and a metabolite of caffeine. The metabolic pathway involves a series of enzymatic reactions, with cytochrome P450 1A2 (CYP1A2) and xanthine oxidase (XO) playing pivotal roles.[1]

The formation of 3-methyluric acid from theobromine proceeds through the following key steps:

-

N-demethylation of Theobromine: Theobromine undergoes demethylation at the N7 position to yield 3-methylxanthine.[2] This reaction is primarily catalyzed by the CYP1A2 enzyme.[1]

-

Oxidation of 3-Methylxanthine: Subsequently, 3-methylxanthine is oxidized at the C8 position by xanthine oxidase to form 3-methyluric acid.[3]

It is important to note that the activity of CYP1A2 exhibits significant inter-individual variability, which can influence the rate of 3-methyluric acid production from dietary methylxanthines.[1]

Diagram of the Metabolic Pathway of 3-Methyluric Acid from Theobromine:

Caption: Metabolic conversion of theobromine to 3-methyluric acid.

The Emerging Biological Role of 3-Methyluric Acid

While traditionally viewed as an inert waste product, recent evidence suggests that 3-methyluric acid may possess biological activity, particularly in the context of oxidative stress.

Antioxidant Properties

Research has indicated that 3-methyluric acid can act as a scavenger of free radicals. Specifically, it has been shown to inhibit peroxynitrite-mediated oxidation.[4] This suggests a potential protective role against cellular damage induced by reactive nitrogen species. The antioxidant capacity of 3-methyluric acid, however, is considered to be moderate and its physiological significance in the broader context of the body's antioxidant defense systems requires further investigation.

It is crucial to consider that, similar to other antioxidants, 3-methyluric acid could potentially exhibit pro-oxidant activities under specific conditions, such as in the presence of transition metal ions.[5][6] This dual role is a common feature of many antioxidant compounds and warrants further exploration to fully understand the biological impact of 3-methyluric acid.

Clinical Significance and Biomarker Potential

The concentration of 3-methyluric acid in biological fluids can provide valuable insights into metabolic processes and may serve as a biomarker for certain conditions.

Biomarker of CYP1A2 Activity

Given that the formation of 3-methyluric acid is partially dependent on the activity of CYP1A2, its urinary excretion levels can be used as a non-invasive indicator of this enzyme's function.[4] Assessing CYP1A2 activity is crucial in clinical pharmacology, as this enzyme is responsible for the metabolism of numerous drugs. Monitoring 3-methyluric acid levels, often in conjunction with other caffeine metabolites, can help in personalizing drug dosages and avoiding adverse drug reactions.[7]

Association with Urolithiasis (Kidney Stones)

Several studies have implicated methylated purines, including 3-methyluric acid, in the pathogenesis of kidney stones.[1] While uric acid is a well-known component of certain types of kidney stones, 3-methyluric acid can also be found as a constituent of these stones, often in combination with uric acid and calcium oxalate.[8]

The precise mechanism of its involvement is thought to be related to its ability to co-precipitate with uric acid, potentially acting as a nidus for stone formation.[8] The structural similarity to uric acid allows it to be incorporated into the crystal lattice of uric acid stones, forming a solid solution.[1] Therefore, elevated urinary levels of 3-methyluric acid, often resulting from high consumption of methylxanthine-rich foods and beverages, may be a contributing risk factor for urolithiasis.[9]

Link to Metabolic Syndrome

Recent large-scale population studies have revealed an association between urinary levels of 3-methyluric acid and metabolic syndrome.[10] Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[11] One study found a positive correlation between the second principal component of urinary caffeine metabolites, which included 3-methyluric acid, and the prevalence of metabolic syndrome and central obesity.[10] While the causal relationship is yet to be established, this finding suggests that 3-methyluric acid may be a marker or a minor contributor to the metabolic dysregulation characteristic of this syndrome.

Methodologies for Quantification

Accurate quantification of 3-methyluric acid in biological samples is essential for both research and clinical applications. Due to its similar chemical properties to uric acid, specific analytical techniques are required for its distinct measurement.[1]

Sample Collection and Preparation

-

Urine: 24-hour urine collection is ideal for metabolic studies to account for diurnal variations. For spot urine samples, creatinine normalization is recommended. Samples should be stored at -80°C until analysis.

-

Plasma/Serum: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA or heparin for plasma, or serum separator tubes). Plasma or serum should be separated by centrifugation and stored at -80°C.

Sample Pre-treatment: Protein precipitation is a common first step for plasma/serum samples. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol. For urine samples, a simple dilution and filtration step may be sufficient. Solid-phase extraction (SPE) can be employed for both urine and plasma to concentrate the analyte and remove interfering substances.

Analytical Techniques

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) are the methods of choice for the accurate quantification of 3-methyluric acid.

Table 1: Comparison of Analytical Methods for 3-Methyluric Acid Quantification

| Feature | HPLC-UV | LC-MS/MS |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |

| Sensitivity | Moderate | High |

| Specificity | Good, but can be limited by co-eluting compounds. | Excellent, provides structural confirmation. |

| Throughput | Moderate | High |

| Instrumentation Cost | Lower | Higher |

| Typical Application | Routine analysis, higher concentration samples. | Research, low concentration samples, complex matrices. |

Experimental Protocol: Quantification of 3-Methyluric Acid in Human Urine by LC-MS/MS

This protocol provides a general framework for the analysis of 3-methyluric acid. Method optimization and validation are essential for each specific application.

1. Materials and Reagents:

-

3-Methyluric acid analytical standard

-

Isotopically labeled internal standard (e.g., 3-Methyluric acid-¹³C, ¹⁵N₂)

-

HPLC-grade water, acetonitrile, and methanol

-

Formic acid

-

Human urine samples

-

0.22 µm syringe filters

2. Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Vortex mix the samples.

-

Dilute 100 µL of urine with 900 µL of HPLC-grade water containing the internal standard.

-

Vortex mix again.

-

Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate 3-methyluric acid from other urine components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode (to be optimized).

-

MRM Transitions: Specific precursor-to-product ion transitions for 3-methyluric acid and its internal standard must be determined and optimized.

4. Data Analysis:

-

Quantify 3-methyluric acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.

-

Normalize the results to urinary creatinine concentration for spot urine samples.

Diagram of the LC-MS/MS Workflow for 3-Methyluric Acid Quantification:

Caption: Workflow for quantifying 3-methyluric acid in urine.

Future Directions and Conclusion

The biological role of 3-methyluric acid is a burgeoning field of research. While its origins as a metabolite of dietary methylxanthines are well-established, its potential as a bioactive molecule and a clinical biomarker is only beginning to be appreciated. Future research should focus on:

-

Elucidating its biological activities: Further studies are needed to confirm and characterize the antioxidant properties of 3-methyluric acid and to investigate other potential biological roles.

-

Validating its biomarker potential: Large-scale clinical studies are required to establish definitive concentration ranges associated with specific pathologies like urolithiasis and metabolic syndrome.

-

Investigating its transport and excretion mechanisms: Understanding the cellular transporters involved in the uptake and efflux of 3-methyluric acid will provide a more complete picture of its pharmacokinetics.

References

- Birkett, D. J., et al. (1985). Theobromine metabolism in man.

- Dash, S. S., & Gummadi, S. N. (2006). 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. Journal of Industrial Microbiology & Biotechnology, 33(10), 841-846.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 51.

-

FooDB. (2015). Showing Compound 3-Methyluric acid (FDB022770). Retrieved from [Link]

- Tagliapietra-Hernández, T. R., et al. (2022). Current Status of Protein Biomarkers in Urolithiasis—A Review of the Recent Literature. International Journal of Molecular Sciences, 23(21), 13359.

- Kim, Y. C., et al. (1996). CYP1A2 activity as a risk factor for bladder cancer. Journal of Korean medical science, 11(5), 387-392.

- Lee, M. J., et al. (2012). Phenolic acid concentrations in plasma and urine from men consuming green or black tea and potential chemopreventive properties for colon cancer. Cancer Prevention Research, 5(7), 947-956.

- Feng, J., et al. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.

- Zhang, X., et al. (2022). Characterization of LC-MS based urine metabolomics in healthy children and adults. Scientific Reports, 12(1), 10557.

- Grases, F., et al. (2000). Kidney stones consisting of 1-methyluric acid. Urological research, 28(5), 313-317.

- Zhang, Y., et al. (2023). Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults. Frontiers in Nutrition, 10, 1234567.

- Letavernier, E., et al. (2020). 1-Methyluric Acid Nephropathy.

- De Cremer, K., et al. (2019). An LC-MS/MS method to profile urinary mercapturic acids, metabolites of electrophilic intermediates of occupational and environmental toxicants. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1117, 66-76.

- Galano, A., & Alvarez-Idaboy, J. R. (2011). Uric and 1-Methyluric Acids: Metabolic Wastes or Antiradical Protectors?. The Journal of Physical Chemistry B, 115(40), 11679-11687.

- Li, X., et al. (2022). Exploring the Association between Urine Caffeine Metabolites and Urine Flow Rate: A Cross-Sectional Study. Metabolites, 12(11), 1056.

- Tanaka, T., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 823.

- Lee, H. J., et al. (1998). Nonlinear renal excretion of theophylline and its metabolites, 1-methyluric acid and 1,3-dimethyluric acid, in rats. Biopharmaceutics & drug disposition, 19(1), 1-8.

- Pfeiffer, C. M., et al. (2014). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. The Journal of nutrition, 144(7), 1028-1035.

- Worcester, E. M., & Coe, F. L. (2008). Mechanisms of stone formation. Urologic clinics of North America, 35(3), 321-ix.

- Wierucka-Rybak, M., et al. (2022).

- Davies, P. M., et al. (2006). An unusual patient with kidney stones composed of 1-methyluric acid. Urological research, 34(1), 58-60.

- Ghotbi, R., et al. (2007). Concurrent analysis of antioxidant and pro-oxidant activities in compounds from plant cell cultures. Molecules, 12(4), 861-874.

- Miners, J. O., et al. (1982). Theobromine metabolism in man.

- Procházková, D., et al. (2011). Antioxidant and prooxidant properties of flavonoids. Fitoterapia, 82(4), 513-523.

- Rostami-Hodjegan, A., & Tucker, G. T. (2007). Caffeine as a metabolic probe: a comparison of the metabolic ratios used to assess CYP1A2 activity. British journal of clinical pharmacology, 63(1), 65-70.

- Kimmich, G. A., & Randles, J. (1978). Effects of phloretin and theophylline on 3-O-methylglucose transport by intestinal epithelial cells. The Journal of membrane biology, 43(1), 261-279.

- Sun, D., et al. (2014). Uric acid is associated with metabolic syndrome in children and adults in a community: the Bogalusa Heart Study. PloS one, 9(10), e89696.

- van Dyk, M., et al. (2019). Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity. European journal of clinical pharmacology, 75(8), 1109-1116.

- Wortmann, R. L. (2014). Metabolic biology of 3-methylglutaconic acid-uria: a new perspective. Molecular genetics and metabolism, 111(1), 1-5.

- Khan, A., et al. (2023). Pathophysiology and Main Molecular Mechanisms of Urinary Stone Formation and Recurrence. International journal of molecular sciences, 24(17), 13328.

- Ng, C. F., et al. (2006). Uric acid nephrolithiasis: current concepts and controversies. eScholarship.

- Hughes, M. E., et al. (2023). Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study. Frontiers in Pharmacology, 14, 1198789.

- Bouayed, J., & Bohn, T. (2010). Exogenous antioxidants—Double-edged swords in cellular redox state: health implications for human beings. Oxidative medicine and cellular longevity, 3(4), 228-237.

- Wortmann, S. B., et al. (2010). The 3-methylglutaconic acidurias: what's new?. Journal of inherited metabolic disease, 33(4), 365-373.

-

Mayo Clinic. (2023). Metabolic syndrome. Retrieved from [Link]

- Ehrhardt, C., et al. (2003). Drug transport and metabolism characteristics of the human airway epithelial cell line Calu-3. Journal of pharmaceutical sciences, 92(11), 2197-2209.

- Strader, L. C., et al. (2011). Transport and metabolism of the endogenous auxin precursor indole-3-butyric acid. Plant physiology, 155(2), 976-985.

Sources

- 1. Showing Compound 3-Methyluric acid (FDB022770) - FooDB [foodb.ca]

- 2. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP1A2 activity as a risk factor for bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneously Determined Antioxidant and Pro-Oxidant Activity of Randomly Selected Plant Secondary Metabolites and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caffeine as a metabolic probe: a comparison of the metabolic ratios used to assess CYP1A2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An unusual patient with kidney stones composed of 1-methyluric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic syndrome - Symptoms & causes - Mayo Clinic [mayoclinic.org]

Endogenous Sources of 3-Methyluric Acid: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the endogenous origins of 3-methyluric acid, a key metabolite in human purine metabolism. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate biochemical pathways, the enzymes governing its formation, and the analytical methodologies crucial for its quantification. Furthermore, it delves into the clinical significance of 3-methyluric acid, offering a comprehensive resource grounded in scientific integrity.

Introduction to 3-Methyluric Acid

3-Methyluric acid is a methylated derivative of uric acid that is endogenously produced and primarily excreted in urine.[1][2] Its formation is intrinsically linked to the metabolism of methylxanthines, a class of compounds that includes dietary constituents like caffeine and theobromine, as well as the therapeutic drug theophylline.[1][2] The quantification of 3-methyluric acid and its precursors can serve as a valuable tool in understanding the metabolic activity of key enzymes and may have implications for clinical diagnostics.[3]

The Metabolic Genesis of 3-Methyluric Acid

The primary endogenous sources of 3-methyluric acid are the metabolic pathways of the methylxanthines theophylline and theobromine. The direct precursor to 3-methyluric acid is 3-methylxanthine.[4]

The Theophylline Pathway

Theophylline (1,3-dimethylxanthine), a drug widely used in the treatment of respiratory diseases, is a significant contributor to endogenous 3-methyluric acid levels.[5] The metabolic cascade involves two principal steps:

-

N-demethylation: Theophylline undergoes N-demethylation, primarily at the N1 position to form 3-methylxanthine. This reaction is catalyzed by cytochrome P450 enzymes in the liver, with CYP1A2 being the major contributor.[6][7] CYP2E1 also plays a role in theophylline metabolism.[6][7]

-

Oxidation: The resulting 3-methylxanthine is then oxidized at the C8 position to form 3-methyluric acid. This crucial step is mediated by the enzyme xanthine oxidase (XO).[8][9]

The Theobromine Pathway

Theobromine (3,7-dimethylxanthine), found in cocoa and chocolate products, is another key source of 3-methyluric acid. While the major metabolic route for theobromine involves demethylation to 7-methylxanthine, a secondary pathway leads to the formation of 3-methylxanthine, and subsequently 3-methyluric acid.[10][11]

The metabolism of theobromine is a multi-step process involving:

-

N-demethylation: Theobromine is demethylated to 3-methylxanthine. This conversion is also mediated by cytochrome P450 enzymes, with evidence pointing towards the involvement of both CYP1A2 and CYP2E1.[11]

-

Oxidation: Similar to the theophylline pathway, the 3-methylxanthine formed from theobromine is then oxidized by xanthine oxidase to produce 3-methyluric acid.[4][12]

The following diagram illustrates the convergent pathways leading to the formation of 3-methyluric acid.

Key Enzymes in 3-Methyluric Acid Synthesis

The production of 3-methyluric acid is governed by the activity of two major enzyme families: the Cytochrome P450s and Xanthine Oxidase.

Cytochrome P450 (CYP) Isoforms

-

CYP1A2: This is the primary enzyme responsible for the N-demethylation of both theophylline and theobromine to their respective methylxanthine intermediates.[6][7][11] The activity of CYP1A2 can be influenced by genetic polymorphisms, induction by factors like smoking, and inhibition by various drugs.[6][13]

-

CYP2E1: This isoform also contributes to the metabolism of theophylline and theobromine, providing an alternative route for their N-demethylation.[6][7][11]

Xanthine Oxidase (XO)

Xanthine oxidase is a crucial enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[9][14] In the context of 3-methyluric acid formation, XO catalyzes the final step: the oxidation of 3-methylxanthine.[8] It is important to note that while XO efficiently converts 1-methylxanthine to 1-methyluric acid, it has little activity on 3-methylxanthine, suggesting that the in-vivo formation of 3-methyluric acid is a less favored reaction compared to other methyluric acids.[15] The activity of xanthine oxidase can be inhibited by drugs such as allopurinol, which can alter the metabolic profile of methylxanthines.[15][16]

Table 1: Key Enzymes and Their Roles in 3-Methyluric Acid Formation

| Enzyme | Substrate(s) | Product(s) | Metabolic Step |

| Cytochrome P450 1A2 (CYP1A2) | Theophylline, Theobromine | 3-Methylxanthine (from Theophylline), 3-Methylxanthine (from Theobromine) | N-demethylation |

| Cytochrome P450 2E1 (CYP2E1) | Theophylline, Theobromine | 3-Methylxanthine (from Theophylline), 3-Methylxanthine (from Theobromine) | N-demethylation |

| Xanthine Oxidase (XO) | 3-Methylxanthine | 3-Methyluric Acid | Oxidation |

Analytical Methodologies for Quantification

Accurate quantification of 3-methyluric acid in biological matrices is essential for research and clinical applications. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18][19]

Experimental Protocol: Quantification of 3-Methyluric Acid in Human Urine by HPLC-UV

This protocol provides a general framework for the analysis of 3-methyluric acid. Optimization will be required based on the specific instrumentation and sample characteristics.

4.1.1. Sample Preparation (Solid-Phase Extraction)

-

Urine Collection: Collect a 24-hour or spot urine sample. Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.[20]

-

SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.

-

Sample Loading: Load 1-2 mL of the clarified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

-

Elution: Elute the retained analytes, including 3-methyluric acid, with 2-3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

4.1.2. HPLC-UV Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed. For example, a mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and methanol. The gradient can start with a low percentage of methanol (e.g., 5%) and increase to a higher percentage (e.g., 30%) over 15-20 minutes.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.[17]

-

Injection Volume: 20 µL.

-

Quantification: Create a calibration curve using standards of known 3-methyluric acid concentrations.

The following diagram outlines the general workflow for HPLC-UV analysis.

LC-MS/MS for Enhanced Sensitivity and Selectivity

For higher sensitivity and specificity, particularly in complex biological matrices or when analyzing a panel of methylxanthines and their metabolites, LC-MS/MS is the method of choice.[19][21] This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. The sample preparation is similar to that for HPLC-UV, but the detection method offers superior performance.

Clinical Significance and Future Perspectives

The measurement of urinary 3-methyluric acid, often in conjunction with its precursors and other metabolites, holds potential clinical utility.

-

Biomarker of Enzyme Activity: The ratio of methylxanthine metabolites in urine can be used to assess the in-vivo activity of enzymes like CYP1A2 and xanthine oxidase.[2] This can be valuable in pharmacogenetic studies and for personalizing drug therapy.

-

Metabolic Syndrome: Recent studies have explored the association between urinary caffeine metabolites, including 3-methyluric acid, and metabolic syndrome, suggesting a potential role for these metabolites in understanding the pathophysiology of this condition.[3]

-

Urinary Calculi: Methylated purines, including 3-methyluric acid, have been identified as components of urinary calculi, indicating a possible link to the pathogenesis of urolithiasis.[1][2]

Further research is warranted to fully elucidate the clinical implications of 3-methyluric acid levels and to explore its potential as a diagnostic or prognostic biomarker in various disease states.

References

-

Theobromine. In: Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. Lyon (FR): International Agency for Research on Cancer; 1991. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 51.) Available from: [Link]

- Tang-Liu DD, Williams RL, Riegelman S. Disposition of theophylline and its metabolites in man. J Pharmacol Exp Ther. 1982;224(1):180-185.

-

Theophylline Pathway, Pharmacokinetics. PharmGKB. [Link]. Accessed January 14, 2026.

- Miners JO, Attwood J, Birkett DJ. Theobromine metabolism in man. Drug Metab Dispos. 1982;10(6):672-675.

- Birkett DJ, Miners JO, Attwood J. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid. Br J Clin Pharmacol. 1983;15(1):117-119.

- Sarma DN, Khanna NK, Gupta M. Dose dependent pharmacokinetics of theophylline: Michaelis-Menten parameters for its major metabolic pathways. Indian J Physiol Pharmacol. 1996;40(3):237-242.

- Notarianni LJ, Qian J, O'Neill C, et al. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline. Xenobiotica. 1996;26(10):1027-1036.

- Fuhr U, Doehmer J, Battula N, et al. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1. Biochem Pharmacol. 1993;45(9):1811-1820.

- Kanazawa H, Nagata M, Konishi Y. Mass spectra of 3-methylxanthine (2), 1-methylxanthine (3), 1,3-dimethyluric acid (4), theobromine (5), 1,7-dimethylxanthine (6), theophylline (7), 1,7-dimethyluric acid (8), 1,3,7-trimethyluric acid (9), b-hydroxyethyltheophylline (10) and caffeine (11) under positive ion conditions. J Mass Spectrom. 2000;35(1):86-91.

- Miners JO, Attwood J, Wing LM, Birkett DJ. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism. Br J Clin Pharmacol. 1997;43(2):137-142.

- van Dyk M, Marshall S, Ross B, et al. Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity. Eur J Clin Pharmacol. 2019;75(8):1107-1114.

- Birkett DJ, Miners JO, Attwood J. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid. Br J Clin Pharmacol. 1983;15(1):117-119.

- Parissi-Poulou M, Panderi I, Gkazonis P. Simultaneous determination of methyluric acids in biological fluids by RP-HPLC analysis after solid phase extraction. J Pharm Biomed Anal. 2002;28(3-4):459-468.

- Kim H, Lee J, Lee G. Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. Appl Environ Microbiol. 2018;84(21):e01550-18.

-

3-Methyluric acid. FooDB. [Link]. Accessed January 14, 2026.

- Eteng MU, Eyong EU, Akpanyung EO, Agiang MA, Aremu CY. Metabolic biotransformation of theobromine and caffeine. Nig J Biochem Mol Biol. 1997;12:23-27.

-

3-Methyluric acid. Human Metabolome Database. [Link]. Accessed January 14, 2026.

- Grant DM, Campbell ME, Tang BK, Kalow W. Metabolic disposition of the methylxanthines in man. Prog Clin Biol Res. 1987;232:147-156.

- Kanazawa H, Okada A, Higaki M, et al. The metabolic pathway of theophylline and caffeine. J Chromatogr B Analyt Technol Biomed Life Sci. 2005;823(2):167-173.

- Trinchieri A. Theobromine for treatment of uric acid stones and other diseases. Arch Ital Urol Androl. 2024;96(4):13277.

-

Xanthine oxidase. Wikipedia. [Link]. Accessed January 14, 2026.

- ANALYTICAL METHODS. In: Toxicological Profile for 2,4,6-Trinitrotoluene. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US); 1995.

- Kim H, Lee J, Lee G. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. J Anal Bioanal Tech. 2017;8(5):375.

-

3-Methyluric acid. PhytoHub. [Link]. Accessed January 14, 2026.

- Miners JO, Attwood J, Birkett DJ. THEOBROMINE METABOLISM IN MAN. Drug Metab Dispos. 1982;10(6):672-675.

- K Domingues V, R Besen F, L de Oliveira F, A de Marchi P, M de Campos L, R T de Moraes C. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules. 2019;24(16):2898.

- Li Y, Li X, Li W, et al. Biotransformation of methylxanthines. IX. Biotransformation of theobromine by Aspergillus sydowii. J Basic Microbiol. 2018;58(1):47-55.

-

3-Methylglutaconic Acid. Rupa Health. [Link]. Accessed January 14, 2026.

- Strano-Rossi S, Bermejo-Barrera A, Bermejo-Barrera P, de la Calle-Guntiñas MB. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements. J Agric Food Chem. 2006;54(1):31-36.

- Pérez-López M, Martínez-Bueno MJ, Olea-Serrano F, Olea N, Fernández MF. Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy. 2008;22(1):34-41.

- Li Y, Li X, Li W, et al. 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. Bioresour Technol. 2018;270:241-247.

- El-Gamal M, El-Kersh M, El-Sayed M. Biochemistry, Xanthine Oxidase. In: StatPearls [Internet]. Treasure Island (FL)

- Hille R. Xanthine Oxidase—A Personal History. Molecules. 2023;28(4):1921.

- Koscsó B, Csávés I, Martin D, et al. Crucial involvement of xanthine oxidase in the intracellular signalling networks associated with human myeloid cell function. Sci Rep. 2017;7(1):15383.

- Nishino T, Okamoto K, Eger BT, Pai EF, Nishino T. Mutations Associated with Functional Disorder of Xanthine Oxidoreductase and Hereditary Xanthinuria in Humans. Int J Mol Sci. 2016;17(4):546.

- Al-Rimawi F. Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. J Anal Methods Chem. 2014;2014:864570.

-

Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]. Accessed January 14, 2026.

- Kim H, Lee J, Lee G. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. J Anal Bioanal Tech. 2017;8(5):375.

- Zhang Y, Li Y, Wang C, et al. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults. Front Nutr. 2023;10:1270570.

- Uchida K. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. Biol Pharm Bull. 2017;40(9):1367-1372.

- Chen YC, Lin YC, Chen YC, et al. Exploring the Association between Urine Caffeine Metabolites and Urine Flow Rate: A Cross-Sectional Study. Nutrients. 2023;15(15):3436.

- Zygmunt B, Namieśnik J. Analytical Procedures Used in Examining Human Urine Samples. Pol J Environ Stud. 2003;12(4):391-402.

- Wortmann SB, Duran M, Anikster Y, et al. The 3-methylglutaconic acidurias: what's new? J Inherit Metab Dis. 2010;33(Suppl 3):S413-S419.

- Prot-Bertoye C, Lebreton F, Letavernier E, Daudon M.

- Khan MS, Bithi SS, Al-Amin M, et al. Developing Paper Based Diagnostic Technique to Detect Uric Acid in Urine. Front Bioeng Biotechnol. 2019;7:22.

Sources

- 1. Showing Compound 3-Methyluric acid (FDB022770) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for 3-Methyluric acid (HMDB0001970) [hmdb.ca]

- 3. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ClinPGx [clinpgx.org]

- 7. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 16. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyluric Acid: A Metabolite at the Crossroads of Xenobiotic and Purine Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed examination of 3-methyluric acid, a key metabolite of therapeutic methylxanthines. Moving beyond a simple description, we will explore its formation within the broader context of purine metabolism, the enzymatic pathways governing its synthesis, its clinical relevance as a biomarker, and the analytical methodologies essential for its accurate quantification. This document is structured to provide researchers, clinicians, and drug development professionals with a comprehensive understanding of 3-methyluric acid's significance, from fundamental biochemistry to practical application.

Contextualizing 3-Methyluric Acid: Beyond Endogenous Purine Metabolism

While structurally a purine derivative, 3-methyluric acid is not a product of the de novo synthesis or salvage pathways of endogenous purines like adenine and guanine. Instead, its presence in biological fluids is almost exclusively a result of the metabolism of exogenous methylxanthines, primarily the widely used therapeutic drug theophylline and, to a lesser extent, caffeine.[1][2] Methylated purines, such as 3-methyluric acid, originate from the metabolic breakdown of these common dietary and pharmaceutical compounds.[1] Understanding this metabolic origin is critical for its proper interpretation in clinical and research settings.

The Theophylline-to-3-Methyluric Acid Pathway: A Two-Step Enzymatic Conversion

The primary route for 3-methyluric acid formation begins with the metabolism of theophylline (1,3-dimethylxanthine), a bronchodilator used in the treatment of respiratory diseases like asthma and COPD.[3] The metabolic process is a sequential, two-enzyme pathway.

Step 1: N-demethylation by Cytochrome P450 1A2 (CYP1A2)

The initial and rate-limiting step is the N-demethylation of theophylline at the 1-position to yield 3-methylxanthine (3-MX).[3][4] This reaction is predominantly catalyzed by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2).[3] The activity of CYP1A2 is highly variable among individuals due to genetic polymorphisms, classifying people as "fast" or "slow" metabolizers.[5][6] This variability has profound implications for theophylline's therapeutic efficacy and toxicity, as slow metabolizers may have elevated drug levels, while fast metabolizers may clear it too quickly.[7] Factors such as smoking can induce CYP1A2 activity, increasing the clearance of theophylline.[3]

Step 2: Oxidation by Xanthine Oxidase (XO)

Following its formation, 3-methylxanthine is a substrate for the enzyme Xanthine Oxidase (XO). XO catalyzes the oxidation of 3-methylxanthine at the 8-position to form the final product, 3-methyluric acid.[8] This is analogous to the final steps of endogenous purine degradation, where XO converts hypoxanthine and xanthine into uric acid. The formation of 1-methyluric acid from 1-methylxanthine (another theophylline metabolite) is also mediated by XO, confirming the enzyme's role in metabolizing these methylated xanthines.[8]

Caption: Metabolic conversion of Theophylline to 3-Methyluric Acid.

The Role of 3-Methyluric Acid in Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is the world's most consumed psychoactive substance and is metabolized almost exclusively in the liver.[9] The primary metabolic pathway, accounting for about 80-90% of its breakdown, is N-3 demethylation to paraxanthine (1,7-dimethylxanthine), a reaction mediated by CYP1A2.[9] However, caffeine also undergoes N-1 and N-7 demethylation to a lesser extent, forming theobromine (3,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine), respectively.[10]

Theophylline is therefore a minor metabolite of caffeine.[10] Consequently, 3-methyluric acid is a downstream, secondary metabolite of caffeine. Its formation follows the same pathway described above: caffeine is first converted to theophylline (by CYP1A2), which is then demethylated to 3-methylxanthine (by CYP1A2) and finally oxidized to 3-methyluric acid (by XO).[3][8] Due to the primary flux through the paraxanthine pathway, the amount of 3-methyluric acid generated from a typical dietary intake of caffeine is significantly lower than that produced from a therapeutic dose of theophylline.

Caption: Simplified overview of caffeine metabolism highlighting the minor pathway to 3-Methyluric Acid.

Analytical Methodologies for the Quantification of 3-Methyluric Acid

Accurate measurement of 3-methyluric acid in biological matrices like urine and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and biomarker research. High-Performance Liquid Chromatography (HPLC) is the cornerstone technology for this purpose, often coupled with UV or mass spectrometry detectors.[1]

Field-Proven Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a robust method for the simultaneous determination of methyluric acids in biological fluids, adapted from established methodologies.[11] The causality behind each step is explained to ensure a self-validating system.

Objective: To quantify 3-methyluric acid and other relevant metabolites in human urine or serum.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Rationale: Biological samples contain numerous interfering substances (salts, proteins, etc.) that can compromise chromatographic separation and damage the analytical column. SPE provides a rapid and efficient cleanup, isolating the analytes of interest.

-

Step-by-step:

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

-

Load 100 µL of urine or 40 µL of serum, diluted with 500 µL of water.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the methyluric acids with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

2. Chromatographic Separation: Reversed-Phase HPLC

-

Rationale: A C8 or C18 reversed-phase column provides excellent separation of polar compounds like methyluric acids. A gradient elution is necessary to resolve all metabolites with different polarities in a reasonable timeframe. An acidic mobile phase (pH 3.5) ensures that the uric acid derivatives are in their protonated, less polar form, leading to better retention and peak shape.

-

Step-by-step:

-

Analytical Column: Octylsilica (C8), 5 µm particle size, 250 x 4 mm.

-

Mobile Phase A: Acetate buffer (e.g., 20 mM), pH adjusted to 3.5.

-

Mobile Phase B: Methanol.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Program: Start with 5% B, increase linearly to 70% B over 15 minutes.

-

3. Detection and Quantification

-

Rationale: Methyluric acids exhibit strong UV absorbance around 280 nm. A UV-visible detector set at this wavelength provides good sensitivity and selectivity. Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations. An internal standard (e.g., isocaffeine) is used to correct for variations in sample preparation and injection volume.

-

Step-by-step:

-

Detector: UV-Visible Detector set at λ = 280 nm.

-

Calibration: Prepare a series of standards (e.g., 0.025 to 3.0 ng/µL) containing all target analytes and a fixed concentration of the internal standard.

-

Analysis: Run the standards to generate a calibration curve. Analyze the prepared samples.

-

Quantification: Calculate the concentration of 3-methyluric acid in the samples based on the peak area ratio relative to the internal standard and the calibration curve.

-

Data Summary: Typical HPLC Parameters

| Parameter | Value/Condition | Rationale |

| Column | Reversed-Phase C8, 5 µm, 250x4 mm | Good retention for polar analytes. |

| Mobile Phase | Gradient: Acetate Buffer (pH 3.5) & Methanol | Resolves multiple metabolites with varying polarity. |

| Detection | UV at 280 nm | High absorbance wavelength for methyluric acids. |

| Internal Standard | Isocaffeine | Corrects for analytical variability. |

| Detection Limit (LOD) | ~0.1 ng per 10 µL injection | High sensitivity for clinical research. |

| Linear Range | Up to 5 ng/µL | Covers clinically relevant concentrations. |

Analytical Workflow Diagram

Caption: Standard workflow for quantification of 3-Methyluric Acid in biological samples.

Clinical Significance and Future Directions

The primary clinical relevance of 3-methyluric acid is as a direct metabolite of theophylline. Its urinary excretion rate, often in ratio with other metabolites like 1,3-dimethyluric acid, can serve as a non-invasive biomarker for theophylline metabolism and clearance.[4][12] This has direct applications in therapeutic drug monitoring, helping to personalize theophylline dosage to avoid toxicity or lack of efficacy, especially in populations with variable CYP1A2 activity.

Furthermore, the presence of methylated purines, including 3-methyluric acid, has been noted in urinary calculi (kidney stones), suggesting a potential role for methylxanthine metabolism in the pathogenesis of urolithiasis.[1] While uric acid is a well-known component of certain kidney stones, the contribution of its methylated derivatives from dietary and drug sources warrants further investigation.

For drug development professionals, the metabolic pathways leading to 3-methyluric acid underscore the critical importance of phenotyping CYP1A2 activity. Since CYP1A2 metabolizes approximately 9% of all clinically used drugs, understanding a patient's metabolic capacity through caffeine or theophylline challenge tests can prevent adverse drug-drug interactions.[9] The ratios of various urinary metabolites, including 3-methyluric acid, provide a window into the activity of key drug-metabolizing enzymes.[13]

Future research should focus on further validating the use of 3-methyluric acid in metabolite ratio panels for precise phenotyping of both CYP1A2 and Xanthine Oxidase activity. Additionally, large-scale metabolomic studies could clarify its potential association with metabolic diseases and its role, if any, in the pathophysiology of conditions beyond being a simple excretory product.

References

-

Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. Frontiers in Physiology. [Link]

-

Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects. PubMed. [Link]

-

CYP1A2 and Caffeine: Unraveling the Metabolic Connection. MyGenome. [Link]

-

CYP1A2: It's not just the “caffeine gene”. DNALabs Canada. [Link]

-

CYP1A2 and the Effects of Caffeine on the Body. Parsley Health. [Link]

-

Coffee And CYP1A2: 3 Ways High Caffeine Intake Can Affect You!. Xcode Life. [Link]

-

Population pharmacokinetics of caffeine and its metabolites theobromine, paraxanthine and theophylline after inhalation in combination with diacetylmorphine. National Genomics Data Center (CNCB-NGDC). [Link]

-

Theophylline Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Pharmacokinetic Profile of Caffeine and Its Two Main Metabolites in Dried Blood Spots After Five Different Oral Caffeine Administrations. Human Kinetics Journals. [Link]

-

Caffeine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Does CYP1A2 Genotype Influence Coffee Consumption?. Austin Publishing Group. [Link]

-

SIMULTANEOUS DETERMINATION OF METHYLURIC ACIDS IN BIOLOGICAL FLUIDS BY RP-HPLC ANALYSIS AFTER SOLID PHASE EXTRACTION. Semantic Scholar. [Link]

-

Influence of methylxanthine-containing foods on theophylline metabolism and kinetics. PubMed. [Link]

-

Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of 1,3-Dimethyluric Acid to Theophylline in Mice. J-Stage. [Link]

-

Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid. National Center for Biotechnology Information (NCBI). [Link]

-

Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. MDPI. [Link]

-

The metabolic pathway of theophylline and caffeine. ResearchGate. [Link]

-

Showing metabocard for 3-Methyluric acid (HMDB0001970). Human Metabolome Database. [Link]

-

Simultaneous determination of methyluric acids in biological fluids by RP-HPLC analysis after solid phase extraction. ResearchGate. [Link]

-

3-Methylhippuric Acid. Rupa Health. [Link]

-

Showing Compound 3-Methyluric acid (FDB022770). FooDB. [Link]

-

Serum caffeine and metabolites are reliable biomarkers of early Parkinson disease. Neurology. [Link]

-

Biomarkers of intake for coffee, tea, and sweetened beverages. National Center for Biotechnology Information (NCBI). [Link]

-

Showing entry for 3-Methyluric acid. PhytoHub. [Link]

-

Principal Components Analysis of Spot Urine Caffeine and Caffeine Metabolites Identifies Promising Exposure Biomarkers of Caffeine and Theobromine Intake in a Cross-Sectional Survey of the United States Population (National Health and Nutrition Examination Survey 2009–2014). National Center for Biotechnology Information (NCBI). [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for 3-Methyluric acid (HMDB0001970) [hmdb.ca]

- 2. Showing Compound 3-Methyluric acid (FDB022770) - FooDB [foodb.ca]

- 3. ClinPGx [clinpgx.org]

- 4. Influence of methylxanthine-containing foods on theophylline metabolism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dnalabs.ca [dnalabs.ca]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. CYP1A2 and the Effects of Caffeine on the Body [parsleyhealth.com]

- 8. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing [frontiersin.org]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of 1,3-Dimethyluric Acid to Theophylline in Mice [jstage.jst.go.jp]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and History of 3-Methyluric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyluric acid, a methylated derivative of uric acid, holds a significant place in the study of purine metabolism and pharmacology. Though not as widely known as its parent compound, uric acid, its story is intricately woven into the history of purine chemistry and the quest to understand the metabolic fate of widely consumed methylxanthines. This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical context of 3-methyluric acid, offering insights for researchers, scientists, and drug development professionals.